2,3-dihydro-1H-1-benzazepine hydrochloride
Overview
Description
2,3-dihydro-1H-1-benzazepine hydrochloride is a heterocyclic compound that belongs to the benzazepine class. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-1-benzazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions but with optimized parameters for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-dihydro-1H-1-benzazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, some benzazepine derivatives are known to inhibit sodium channels and squalene synthase, which are involved in the treatment of hyperlipidemia .
Comparison with Similar Compounds
Similar Compounds
1-benzazepine: Differing in the position of the nitrogen atom, this compound has distinct chemical and biological properties.
2-benzazepine: Another isomer with unique reactivity and applications.
3-benzazepine: Similar in structure but with variations in biological activity and chemical behavior.
Uniqueness
2,3-dihydro-1H-1-benzazepine hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1H-1-benzazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-3,5-7,11H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCFRCFYIEVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.